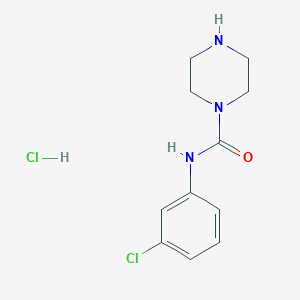

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The parent structure consists of a piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. The carboxamide functionality is attached to the nitrogen atom at position 1 of the piperazine ring, while the 3-chlorophenyl group serves as the amide substituent. The systematic name precisely indicates the substitution pattern, with the 3-chlorophenyl designation specifying that the chlorine atom occupies the meta position relative to the point of attachment to the carboxamide nitrogen.

The hydrochloride salt designation indicates the protonation of one of the piperazine nitrogen atoms, typically the unsubstituted nitrogen at position 4, resulting in the formation of an ionic compound with chloride as the counterion. This salt formation significantly influences the compound's solubility properties, crystallization behavior, and overall stability characteristics. The complete systematic name encompasses both the organic cation and the inorganic anion components, providing unambiguous identification of the chemical entity.

Related piperazine carboxamide compounds demonstrate similar nomenclature patterns, as evidenced by structurally analogous molecules such as N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, which differs only in the position of chlorine substitution on the phenyl ring. The nomenclature system effectively distinguishes between positional isomers and different salt forms, ensuring precise chemical identification across various applications and research contexts.

Properties

IUPAC Name |

N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXILOJFETPZDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of bis(2-chloroethyl)methylamine hydrochloride | React diethanolamine with thionyl chloride in chloroform solvent at 25-80°C, followed by crystallization | Yield ~62-94% depending on scale and conditions |

| 2 | Reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride | Reflux in xylene for 24 hours, extract with dichloromethane, dry, distill, and convert to hydrochloride salt by acid addition | Yield ~84-86%; product isolated as white crystalline solid |

This approach is characterized by mild reaction conditions, straightforward workup, and high purity product suitable for scale-up.

Introduction of Carboxamide Group

The carboxamide moiety can be introduced by reacting the piperazine nitrogen with suitable acylating agents such as acid chlorides or activated carboxylic acid derivatives under mild conditions.

- Protection/deprotection strategies may be employed, for example, using tert-butoxycarbonyl (Boc) groups to protect piperazine nitrogen during intermediate steps.

- Deprotection is typically achieved with trifluoroacetic acid (TFA) to remove Boc groups, followed by reaction with acid chlorides to form the carboxamide hydrochloride salt.

Formation of Hydrochloride Salt

- The free base of N-(3-chlorophenyl)piperazine-1-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol or methanol.

- This step enhances the compound’s stability, crystallinity, and ease of purification, often allowing recrystallization to achieve high purity.

Representative Synthetic Route (Patent WO2016078107A1)

| Step | Reaction | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Diethanolamine + SOCl2 → bis(2-chloroethyl)methylamine hydrochloride | Diethanolamine, thionyl chloride, CHCl3 | 25-80°C, 2 h, crystallization | 62-94% |

| 2 | 3-chloroaniline + bis(2-chloroethyl)methylamine hydrochloride → 1-(3-chlorophenyl)piperazine hydrochloride | Xylene reflux, 24 h | Reflux, 24 h | 84-86% |

| 3 | 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane → 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | Acetone/water, 0-10°C, NaOH | Stir 18 h at RT | 65-73% |

This three-step sequence is noted for its simplicity, mild conditions, and high purity of intermediates, making it suitable for industrial application.

Analytical and Structural Characterization

- NMR Spectroscopy: ^1H NMR data confirm substitution patterns on the piperazine and phenyl rings and the presence of carboxamide protons.

- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights for substituted piperazine carboxamides.

- IR Spectroscopy: Characteristic absorptions include amide C=O stretch (~1700 cm^-1), aromatic C-H stretches (~3000 cm^-1), and C-Cl stretches (~750 cm^-1).

- Melting Points: High melting points (>200°C) for hydrochloride salts indicate purity and crystalline nature.

Comparative Table of Key Preparation Parameters

| Parameter | Step 1: Bis(2-chloroethyl)methylamine HCl | Step 2: 1-(3-chlorophenyl)piperazine HCl | Step 3: Alkylated Piperazine HCl |

|---|---|---|---|

| Starting materials | Diethanolamine, SOCl2 | 3-chloroaniline, Step 1 product | Step 2 product, 1-bromo-3-chloropropane |

| Solvent | Chloroform (CHCl3) | Xylene | Acetone/water mixture |

| Temperature | 25-80°C | Reflux (~140°C) | 0-10°C (addition), RT (stirring) |

| Reaction time | 2 hours | 24 hours | 18 hours |

| Workup | Crystallization, filtration | Extraction, distillation, acid salt formation | Layer separation, concentration, recrystallization |

| Yield | 62-94% | 84-86% | 65-73% |

| Product form | White crystalline solid | White crystalline solid | White crystalline solid |

Research Findings and Advantages of the Methods

- The synthetic route is straightforward, uses readily available starting materials, and avoids harsh conditions.

- Mild reaction conditions and simple post-reaction workup facilitate scale-up and industrial production.

- The hydrochloride salt formation improves product stability and purity.

- The route allows for structural modifications on the piperazine ring and phenyl substituents to generate analogs for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride belongs to the piperazine class of compounds, which are known for their diverse biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Synthesis and Derivatives

Research has demonstrated that modifications of the piperazine ring can lead to compounds with enhanced biological activity. For instance, derivatives of N-(3-chlorophenyl)piperazine have been synthesized and evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors . The synthesis often involves standard organic reactions such as acylation and alkylation, which can be optimized for yield and purity.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on serotonin receptors.

Serotonergic Activity

This compound has been explored for its ability to modulate serotonin levels in the brain. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), which is significant for treating mood disorders such as depression and anxiety . The compound's mechanism of action involves binding to the serotonin transporter (SERT), thereby increasing serotonin availability in the synaptic cleft.

Antihistaminic Effects

Recent research has evaluated the antihistaminic properties of related compounds, indicating that piperazine derivatives can exhibit significant bronchorelaxant effects. This suggests potential applications in treating respiratory conditions like asthma . The evaluation typically involves in vivo models to assess efficacy and safety.

Antipsychotic Properties

There is also emerging evidence supporting the use of this compound in managing psychotic disorders. Its interaction with dopamine receptors positions it as a candidate for further exploration in antipsychotic therapy .

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the compound's efficacy in modulating behavioral responses associated with anxiety and depression. For example, experiments involving rat models have shown that administration of this compound results in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors, including serotonin and dopamine receptors. These computational studies provide insights into the compound's pharmacokinetic properties and help identify potential side effects associated with its use .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

The position of the chlorine substituent significantly impacts molecular interactions. For example:

- N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride (CAS 1172075-70-5) shares the same molecular formula (C₁₁H₁₅Cl₂N₃O) but differs in chlorine placement. The 4-chloro derivative exhibits a molecular weight of 276.16, comparable to the 3-chloro isomer, but may show altered receptor affinity due to steric and electronic effects .

- 1-(3-Chlorophenyl)piperazine hydrochloride (CAS 13078-15-4), lacking the carboxamide group, has a lower molecular weight (233.14) and reduced solubility, highlighting the carboxamide’s role in enhancing polarity .

Key Data:

| Compound | Molecular Weight | Chlorine Position | Key Functional Group |

|---|---|---|---|

| N-(3-Chlorophenyl)piperazine-1-carboxamide HCl | ~276 (estimated) | 3- | Carboxamide |

| N-(4-Chlorophenyl)piperazine-1-carboxamide HCl | 276.16 | 4- | Carboxamide |

| 1-(3-Chlorophenyl)piperazine HCl | 233.14 | 3- | None |

Substituent Variations: Aryl vs. Alkyl Groups

The nature of the aryl/alkyl substituent on the piperazine ring influences bioactivity:

- N-(4-Decylphenyl)piperazine-1-carboxamide hydrochloride (SLF80821178) replaces the 3-chlorophenyl with a hydrophobic 4-decylphenyl chain. This modification likely enhances membrane permeability but may reduce target specificity due to increased non-polar interactions .

- A5 exhibits a melting point of 193.3–195.2°C and a moderate synthetic yield (47.7%), suggesting stability challenges compared to simpler derivatives .

Synthetic Yields and Physical Properties:

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| N-(3-Chlorophenyl)piperazine-1-carboxamide HCl | N/A | N/A |

| A5 (Quinazolinone derivative) | 47.7 | 193.3–195.2 |

| A4 (2-Chlorophenyl analogue) | 45.2 | 197.9–199.6 |

| A6 (4-Chlorophenyl analogue) | 48.1 | 189.8–191.4 |

Functional Group Modifications

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6) introduces trifluoromethyl groups, enhancing metabolic stability and electron-withdrawing effects.

- N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946231-93-2) adds a pyrimidine ring, likely improving DNA intercalation or enzyme inhibition. Its molecular weight (407.9) suggests moderate bioavailability .

Pharmacological Implications

- CPIPC derivatives () with pyridine or indazole substituents show TRPV1 agonist activity, suggesting the carboxamide piperazine scaffold’s versatility in targeting ion channels.

Biological Activity

N-(3-Chlorophenyl)piperazine-1-carboxamide hydrochloride, commonly referred to as mCPP, is a compound of significant interest in pharmacological research due to its interactions with various neurotransmitter systems. This article delves into its biological activity, exploring its mechanisms of action, effects on neurotransmitter release, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a chlorophenyl group. Its chemical formula is and it has been studied for its role as a serotonergic agent.

1. Serotonergic Activity

mCPP has been shown to interact with multiple serotonin (5-HT) receptor subtypes, exhibiting varying affinities:

| Receptor Type | IC50 (nM) |

|---|---|

| 5-HT1A | 360 |

| 5-HT1B | 1300 |

| 5-HT2A | 500 |

| 5-HT2C | 450 |

These findings indicate that mCPP acts as a partial agonist at certain serotonin receptors, influencing mood and behavior .

2. Effects on Neurotransmitter Release

Research indicates that mCPP can stimulate the release of serotonin in vivo. A study utilizing microdialysis in rat models demonstrated that administration of mCPP led to significant increases in extracellular serotonin levels, suggesting its potential use in treating serotonin-related disorders .

3. Potential Therapeutic Applications

The serotonergic activity of mCPP positions it as a candidate for various therapeutic applications, particularly in the treatment of anxiety and depression. Its ability to modulate serotonin levels may provide benefits in managing mood disorders.

Case Study 1: Serotonin Depletion Effects

In a controlled study, rats were administered high doses of mCPP over several days. The results indicated a long-term depletion of forebrain serotonin levels, which raises questions about the chronic use of mCPP and its implications for serotonin homeostasis .

Case Study 2: Behavioral Impact

Another study assessed the impact of mCPP on feeding behavior in rats. The administration of mCPP resulted in significant hypophagia (reduced food intake), highlighting its potential influence on appetite regulation through serotonergic pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, including mCPP. Modifications to the piperazine ring and chlorophenyl substituents have been explored to enhance biological activity and reduce side effects. For instance, derivatives with electron-withdrawing groups have shown improved potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling a piperazine scaffold with a 3-chlorophenyl carboxamide group. Key steps include:

- Amine alkylation : Reacting 1-(3-chlorophenyl)piperazine with chloroethyl carboxamide derivatives under reflux in ethanol or acetonitrile .

- Reductive amination : Using NaCNBH₃ or LiAlH₄ to stabilize intermediates in tetrahydrofuran (THF) .

- Purification : Recrystallization from isopropanol or ethanol to isolate the hydrochloride salt .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC/LC-MS : Reversed-phase LC with UV detection (e.g., C18 columns, methanol/water mobile phase) effectively separates impurities like dechlorinated byproducts .

- GC-MS : Used for volatile derivatives after derivatization (e.g., acetylation) to detect trace metabolites or degradation products .

- NMR and X-ray crystallography : Confirm molecular structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) and single-crystal X-ray diffraction for stereochemical validation .

Advanced Research Questions

Q. How can conflicting data on serotonin receptor binding affinities of N-(3-chlorophenyl)piperazine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Systematic approaches include:

- Comparative binding assays : Use standardized radioligands (e.g., ³H-8-OH-DPAT for 5-HT₁A) across cell lines (CHO vs. HEK293) to control receptor expression levels .

- Structural analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with binding using QSAR models or co-crystallization studies .

- Functional assays : Measure cAMP inhibition or calcium flux to distinguish agonist/antagonist behavior, which may explain affinity variations .

Q. What methodological considerations are critical when studying the metabolic fate of this compound in preclinical models?

- Methodological Answer : Key steps for metabolite identification:

- Sample preparation : Hydrolyze glucuronide/sulfate conjugates with β-glucuronidase/arylsulfatase, followed by liquid-liquid extraction (ethyl acetate at pH 9) .

- Derivatization : Acetylate hydroxylated metabolites (e.g., hydroxy-mCPP) using acetic anhydride for GC-MS compatibility .

- Differentiation from precursors : Monitor unique metabolites (e.g., N-(3-chlorophenyl)ethylenediamine) to distinguish from trazodone/nefazodone .

Q. How can researchers address solubility challenges in in vitro pharmacological studies?

- Methodological Answer :

- Solvent selection : Use DMSO (≤0.1% v/v) for stock solutions, diluted in buffered saline with surfactants (e.g., 0.1% Tween-80) to prevent aggregation .

- Co-solvency : Combine ethanol (10-20%) with aqueous buffers to enhance solubility without disrupting cell membranes .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in cell culture .

Data Contradiction Analysis

Q. Why do studies report varying neurotoxic effects of N-(3-chlorophenyl)piperazine derivatives?

- Methodological Answer : Contradictions stem from:

- Dosage regimes : Acute vs. chronic exposure models (e.g., 10 mg/kg single dose vs. 2 mg/kg/day for 14 days) .

- Species differences : Rat vs. murine metabolic enzymes (e.g., CYP2D6 polymorphisms) alter metabolite profiles .

- Endpoint selection : Oxidative stress markers (MDA, SOD) vs. apoptosis (caspase-3) may reflect different toxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.